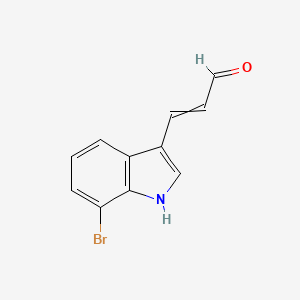![molecular formula C12H17Br2N3 B14201965 Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- CAS No. 832077-31-3](/img/structure/B14201965.png)
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- is an organic compound with the molecular formula C10H13Br2N It is a derivative of benzenamine, characterized by the presence of two bromine atoms at the 2 and 6 positions, a tert-butyl group at the 4 position, and an azo group linking to an N,N-dimethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- typically involves the following steps:
Bromination: The starting material, benzenamine, undergoes bromination to introduce bromine atoms at the 2 and 6 positions. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Azo Coupling: The brominated benzenamine is then subjected to azo coupling with a tert-butyl group. This step involves the reaction of the brominated benzenamine with tert-butyl nitrite (t-BuONO) in the presence of a base such as sodium hydroxide (NaOH).
N,N-Dimethylation: Finally, the compound undergoes N,N-dimethylation using dimethyl sulfate ((CH3O)2SO2) or methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or hydrazines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- involves its interaction with specific molecular targets and pathways. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules. The bromine atoms and tert-butyl group contribute to its unique chemical properties, influencing its reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzenamine, 2,6-dibromo-4-tert-butyl-: Similar structure but lacks the azo and N,N-dimethyl groups.
Benzenamine, 4-bromo-2,6-dimethyl-: Similar structure but lacks the tert-butyl, azo, and N,N-dimethyl groups.
Benzenamine, 2,6-dibromo-4-nitro-: Similar structure but has a nitro group instead of the tert-butyl and azo groups.
Uniqueness
Benzenamine, 2,6-dibromo-4-[(1,1-dimethylethyl)azo]-N,N-dimethyl- is unique due to the presence of both the azo and N,N-dimethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
832077-31-3 |
|---|---|
Fórmula molecular |
C12H17Br2N3 |
Peso molecular |
363.09 g/mol |
Nombre IUPAC |
2,6-dibromo-4-(tert-butyldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H17Br2N3/c1-12(2,3)16-15-8-6-9(13)11(17(4)5)10(14)7-8/h6-7H,1-5H3 |
Clave InChI |
NFGXDXBJOKPWMX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=CC(=C(C(=C1)Br)N(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


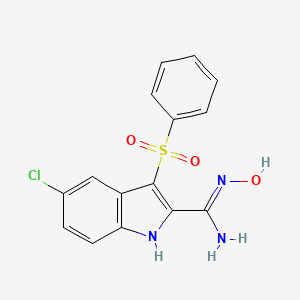
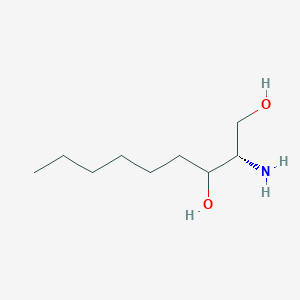
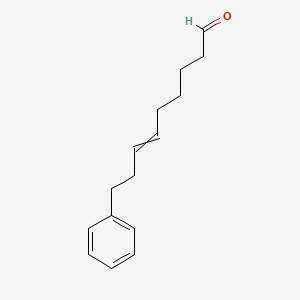
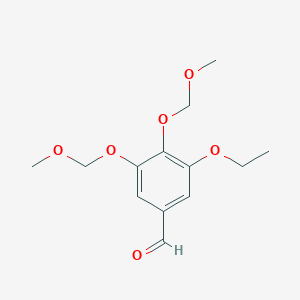
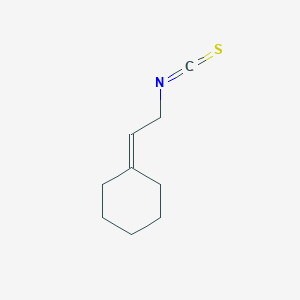
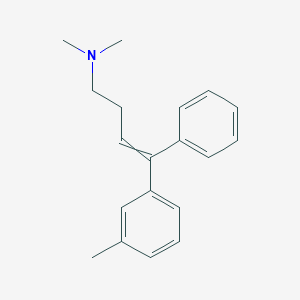
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
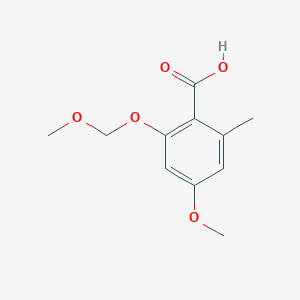
![Ethyl [2-(9H-beta-carbolin-1-yl)phenyl]carbamate](/img/structure/B14201936.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)
![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)

![10-Azabicyclo[7.3.1]trideca-1(13),9,11-triene-12-carbonitrile](/img/structure/B14201966.png)
